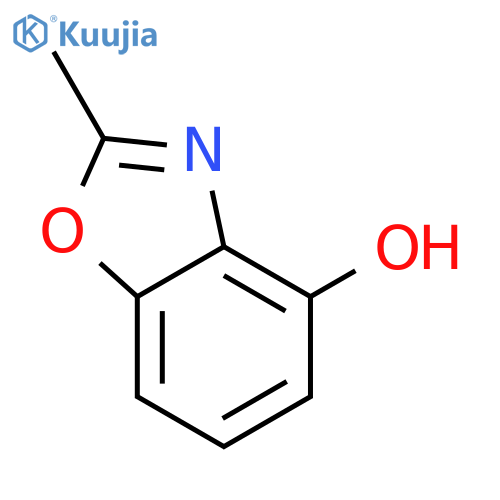Cas no 51110-60-2 (2-methylbenzodoxazol-4-ol)
2-メチルベンゾドキサゾール-4-オールは、有機合成化学において重要な中間体として利用される化合物です。ベンゾドキサゾール骨格にメチル基とヒドロキシル基が結合した構造を持ち、高い反応性と安定性を兼ね備えています。特に、医薬品や機能性材料の合成において、効率的な原料としての応用が期待されます。その特異的な分子構造は、選択的な反応サイトを提供し、複雑な化合物の構築を可能にします。また、適度な極性と溶解性を示すため、さまざまな溶媒系での反応に適しています。

2-methylbenzodoxazol-4-ol structure
商品名:2-methylbenzodoxazol-4-ol
2-methylbenzodoxazol-4-ol 化学的及び物理的性質
名前と識別子
-
- 2-methyl-1,3-benzoxazol-4-ol
- 2-methylbenzo[d]oxazol-4-ol
- 2-methyl-4-hydroxybenzoxazole
- 2-methyl-benzooxazol-4-ol
- 2-methyl-benzoxazol-4-ol
- 4-hydroxy-2-methylbenzoxazole
- AC1L83H5
- KB-25079
- MB20022
- NSC403536
- SureCN1067846
- BCA11060
- 2-Methyl-1,3-benzoxazol-4-ol #
- NSC-403536
- 51110-60-2
- CS-0111712
- D77022
- 4-Hydroxy-2-methylbenzo[d]oxazole
- AKOS023556871
- DTXSID90323295
- EN300-157016
- SCHEMBL1067846
- 2-methylbenzodoxazol-4-ol
-
- インチ: InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3
- InChIKey: XIYDNMUWIWSMKX-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=C(C=CC=C2O1)O
計算された属性
- せいみつぶんしりょう: 149.04771
- どういたいしつりょう: 149.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 46.3Ų
じっけんとくせい
- PSA: 46.26
- LogP: 1.84180
2-methylbenzodoxazol-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B488198-50mg |
2-methylbenzo[d]oxazol-4-ol |
51110-60-2 | 50mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-157016-0.25g |
2-methyl-1,3-benzoxazol-4-ol |
51110-60-2 | 95% | 0.25g |
$481.0 | 2023-06-08 | |
| Enamine | EN300-157016-2.5g |
2-methyl-1,3-benzoxazol-4-ol |
51110-60-2 | 95% | 2.5g |
$1903.0 | 2023-06-08 | |
| Chemenu | CM338608-1g |
2-Methylbenzo[d]oxazol-4-ol |
51110-60-2 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-157016-5.0g |
2-methyl-1,3-benzoxazol-4-ol |
51110-60-2 | 95% | 5g |
$2816.0 | 2023-06-08 | |
| Enamine | EN300-157016-100mg |
2-methyl-1,3-benzoxazol-4-ol |
51110-60-2 | 95.0% | 100mg |
$337.0 | 2023-09-24 | |
| 1PlusChem | 1P01AGK0-250mg |
2-methyl-1,3-benzoxazol-4-ol |
51110-60-2 | 98% | 250mg |
$425.00 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182352-100mg |
2-Methylbenzo[d]oxazol-4-ol |
51110-60-2 | 98% | 100mg |
¥2617.00 | 2024-05-11 | |
| A2B Chem LLC | AV66832-100mg |
4-Hydroxy-2-methylbenzo[d]oxazole |
51110-60-2 | 98% | 100mg |
$229.00 | 2024-04-19 | |
| 1PlusChem | 1P01AGK0-100mg |
2-methyl-1,3-benzoxazol-4-ol |
51110-60-2 | 98% | 100mg |
$224.00 | 2025-03-19 |
2-methylbenzodoxazol-4-ol 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
51110-60-2 (2-methylbenzodoxazol-4-ol) 関連製品
- 5078-07-9(2-Methylbenzodoxazol-6-ol)
- 23999-64-6(6-Methoxy-2-methylbenzoDoxazole)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
